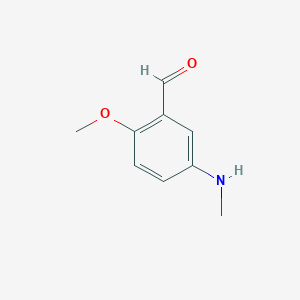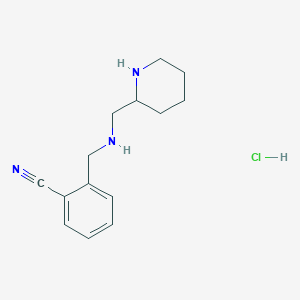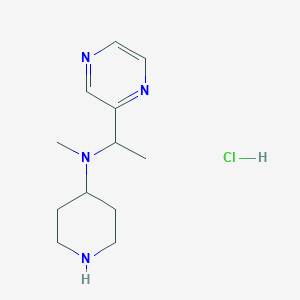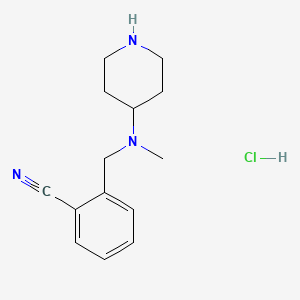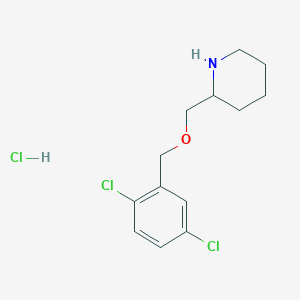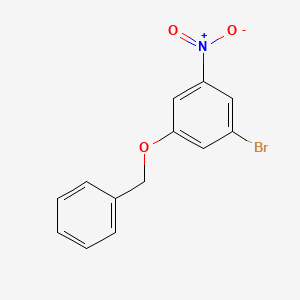
1-(Benzyloxy)-3-bromo-5-nitrobenzene
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties may include reactivity, acidity or basicity, and redox properties .Scientific Research Applications
Ultrasound-Assisted Organic Synthesis
The use of ultrasound in organic synthesis, particularly in the preparation of nitro aromatic ethers, demonstrates the potential application of 1-(Benzyloxy)-3-bromo-5-nitrobenzene. Ultrasound irradiation enhances the reaction efficiency in the preparation of compounds like 1-butoxy-4-nitrobenzene, indicating a similar potential for 1-(Benzyloxy)-3-bromo-5-nitrobenzene (Harikumar & Rajendran, 2014).
Phase-Transfer Catalysis
The use of phase-transfer catalysis (PTC) in the synthesis of nitro aromatic ethers, including 1-(Benzyloxy)-3-bromo-5-nitrobenzene, highlights its application in chemical synthesis. A multi-site phase-transfer catalyst (MPTC) shows enhanced reaction rates and efficiency, demonstrating the importance of 1-(Benzyloxy)-3-bromo-5-nitrobenzene in such processes (Selvaraj, Abimannan, & Rajendran, 2014).
Synthesis of Complex Organic Compounds
Palladium[0]-mediated Ullmann cross-coupling of derivatives of 1-bromo-2-nitrobenzene, such as 1-(Benzyloxy)-3-bromo-5-nitrobenzene, can lead to the synthesis of quinolines, 2-quinolones, phenanthridines, and other complex organic structures. This application is crucial in the synthesis of various pharmaceutical and chemical compounds (Banwell et al., 2004).
Luminescent Metal-Organic Frameworks
Research on zinc-based metal–organic frameworks utilizing compounds like 1-(Benzyloxy)-3-bromo-5-nitrobenzene indicates potential applications in the development of luminescent sensors for detecting various substances in environmental and biological samples (Xu et al., 2020).
Environmental Biodegradation
The biodegradation of nitroaromatic compounds, such as nitrobenzene, by bacteria, suggests potential environmental applications for similar compounds like 1-(Benzyloxy)-3-bromo-5-nitrobenzene in pollutant degradation and environmental remediation (Friemann et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-nitro-5-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDQJTZCMWRKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-bromo-5-nitrobenzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

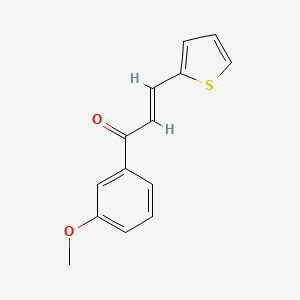
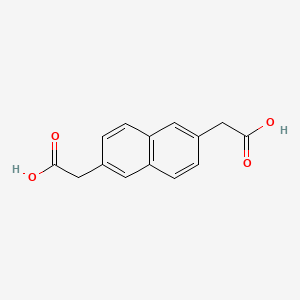
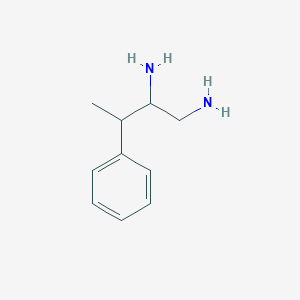
![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)
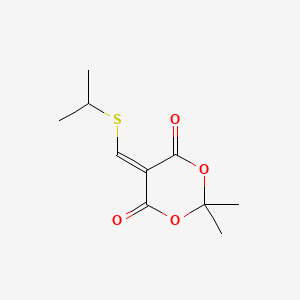
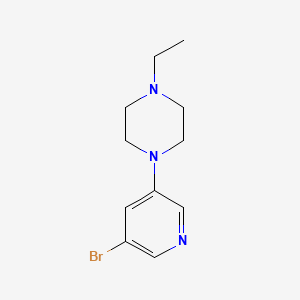
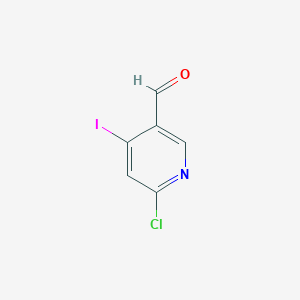
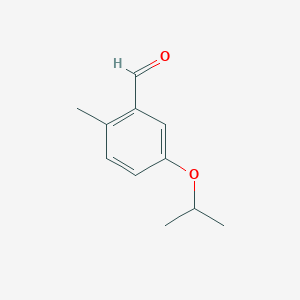
![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)
